molecular formula C15H19NO4 B14668926 Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- CAS No. 51459-78-0

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-

Katalognummer: B14668926
CAS-Nummer: 51459-78-0
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: NDFQXTQQEBEYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- is a chemical compound with the molecular formula C11H15NO2. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- typically involves the reaction of morpholine with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of bis(2-chloroethyl) ether and ammonia, resulting in the formation of morpholine derivatives. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various morpholine derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can affect various physiological processes. The compound’s effects are mediated through its binding to specific receptors and enzymes involved in these pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A simpler derivative with similar amine and ether functional groups.

    4-Methylmorpholine: A methylated derivative of morpholine with similar properties.

    4-(4-Methoxyphenyl)morpholine: A closely related compound with a methoxyphenyl group.

Uniqueness

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51459-78-0

Molekularformel

C15H19NO4

Molekulargewicht

277.31 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-4-morpholin-4-ylbutane-1,4-dione

InChI

InChI=1S/C15H19NO4/c1-19-13-4-2-12(3-5-13)14(17)6-7-15(18)16-8-10-20-11-9-16/h2-5H,6-11H2,1H3

InChI-Schlüssel

NDFQXTQQEBEYIL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.